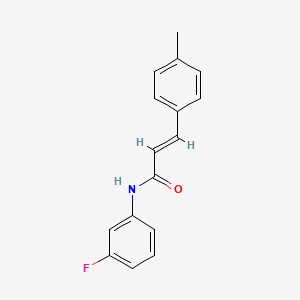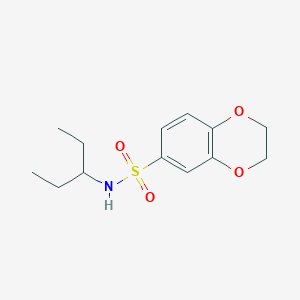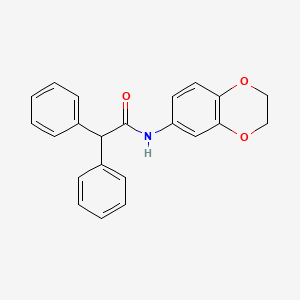
N-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as MTMP, is a chemical compound that has been studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it a promising candidate for use in various fields of study.
Mecanismo De Acción
The mechanism of action for N-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and proteins that are involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may make it useful in the treatment of diseases such as arthritis. It has also been shown to have anti-cancer properties, which may make it useful in the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in lab experiments is its unique chemical structure, which may allow for the development of new drugs and therapies. However, the synthesis method for N-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is complex and requires specialized equipment and expertise, which may limit its use in some labs.
Direcciones Futuras
There are many potential future directions for research involving N-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One area of interest is in the development of new drugs and therapies for cancer and other diseases. Another area of interest is in the study of the compound's mechanism of action, which may lead to a better understanding of how it works and how it can be used in the development of new treatments. Additionally, further research may be needed to determine the safety and efficacy of N-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in humans.
Métodos De Síntesis
The synthesis method for N-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the reaction of 3,4,5-trimethoxybenzaldehyde with 4-methylaniline to form an intermediate product. This intermediate is then reacted with acryloyl chloride to produce the final product, N-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide.
Aplicaciones Científicas De Investigación
N-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been studied for its potential applications in various fields of scientific research. One area of interest is in the development of new drugs and therapies for various diseases. N-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to have potential as an anti-inflammatory agent and as a treatment for cancer.
Propiedades
IUPAC Name |
(E)-N-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13-5-8-15(9-6-13)20-18(21)10-7-14-11-16(22-2)19(24-4)17(12-14)23-3/h5-12H,1-4H3,(H,20,21)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCZKDYCMPZPGI-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 5-[(methoxycarbonyl)amino]isophthalate](/img/structure/B5872233.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5872243.png)
![4-(benzyloxy)benzaldehyde (4-{[4-(benzyloxy)benzylidene]amino}-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B5872244.png)

![2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrodispiro[chromene-4,1'-cyclohexane-4',2''-[1,3]dioxolane]-3-carbonitrile](/img/structure/B5872258.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B5872269.png)





![1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B5872312.png)

![2-methyl-5-[2-(1-piperidinyl)ethyl][1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5872323.png)